Cas no 8002-31-1 (2-Bromo-N-ethylbenzamide)

2-Bromo-N-ethylbenzamide is a brominated aromatic amide compound with the molecular formula C₉H₁₀BrNO. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both bromine and an ethylamide group enables selective functionalization, making it valuable for cross-coupling reactions and derivatization studies. Its stable crystalline form ensures ease of handling and storage under standard conditions. The compound’s well-defined reactivity profile allows for precise modifications, supporting applications in medicinal chemistry and material science. High-purity grades are available to meet stringent research and industrial requirements.
2-Bromo-N-ethylbenzamide structure
2-Bromo-N-ethylbenzamide structure
Product name:2-Bromo-N-ethylbenzamide
CAS No:8002-31-1
MF:C9H10BrNO
MW:228.08580160141
CID:722464
PubChem ID:144074858

2-Bromo-N-ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • Cocoabutter
    • Cacao butter or Cacao fat
    • Cacao oil
    • Cacaobutter
    • Cocoa butter or Cocoa fat
    • Cocoa oil
    • Cocoa, bean ext., dark
    • Cocoa, bean ext., white
    • Cocoa, ext.
    • Cocoafat
    • Dark cocoa essence
    • Fats and Glyceridic oils, cocoa butter
    • Fats and Glyceridic oils, Theobroma
    • Fats and Glyceridicoils, cocoa
    • Fats, cocoa
    • Fats, cocoabutter
    • Oils, cocoa
    • Oils, cocoa shell
    • Oils, glyceridic, cocoa
    • Oils, glyceridic,Theobroma
    • Oils, Theobroma
    • cocoa butter
    • 2-bromo-N-ethylbenzamide
    • N-ETHYL 2-BROMOBENZAMIDE
    • Corchoroside
    • N-ethyl-2-bromobenzamide
    • 2-bromanyl-N-ethyl-benzamide
    • STL260084
    • AM804366
    • V7815
    • 10.14272/DWCBZUWYUAIEEP-UHFFFAOYSA-N
    • A839811
    • doi:10.14272/DWCBZUWYUAIEEP-UHFFFAOYSA-N
    • (25Z)-27-methyl-14-propan-2-yl-18-aza-8-azoniapentacyclo[13.12.0.02,12.03,8.019,24]heptacosa-1,3,5,7,12,14,19,21,23,25-decaene
    • 8002-31-1
    • DA-52006
    • 2-Bromo-N-ethylbenzamide
    • Inchi: 1S/C9H10BrNO/c1-2-11-9(12)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3,(H,11,12)
    • InChI Key: DWCBZUWYUAIEEP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C(NCC)=O

Computed Properties

  • Exact Mass: 129.871528
  • Monoisotopic Mass: 129.871528
  • Isotope Atom Count: 1
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 29.1

2-Bromo-N-ethylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C922392-100g
Cocoa Butter
8002-31-1
100g
¥328.00 2022-09-29
Aaron
AR00G34L-5g
Cocoa butter
8002-31-1 95%
5g
$6.00 2025-02-11
1PlusChem
1P00G2W9-25g
COCOA BUTTER
8002-31-1
25g
$34.00 2024-04-21
1PlusChem
1P00G2W9-500g
COCOA BUTTER
8002-31-1
500g
$195.00 2024-04-21
Aaron
AR00G34L-100g
Cocoa butter
8002-31-1 95%
100g
$46.00 2025-02-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C922392-500g
Cocoa Butter
8002-31-1
500g
¥1,360.00 2022-09-29
Aaron
AR00G34L-25g
Cocoa butter
8002-31-1 95%
25g
$15.00 2025-02-11
Aaron
AR00G34L-500g
COCOA BUTTER
8002-31-1
500g
$182.00 2023-12-14
A2B Chem LLC
AH49449-25g
COCOA BUTTER
8002-31-1
25g
$26.00 2024-04-19
1PlusChem
1P00G2W9-5g
COCOA BUTTER
8002-31-1
5g
$26.00 2024-04-21

2-Bromo-N-ethylbenzamide Related Literature

Additional information on 2-Bromo-N-ethylbenzamide

2-Bromo-N-Ethylbenzamide (CAS No. 8002-31-1): Synthesis, Pharmacological Insights, and Emerging Applications

The compound 2-bromo-N-ethylbenzamide (CAS No. 8002-31-1) represents a structurally distinct aromatic amide derivative characterized by a bromine substituent at the para position of the benzene ring and an ethylamine moiety attached via an amide linkage. This N-ethylbenzamide scaffold exhibits unique physicochemical properties, including a melting point of 64–66°C and a molecular weight of 214.09 g/mol, which position it as a versatile intermediate in organic synthesis and drug discovery programs. Recent advancements in computational chemistry have further elucidated its electronic distribution, revealing favorable π-conjugation patterns that enhance its reactivity in nucleophilic substitution reactions.

In medicinal chemistry applications, 2-bromo-N-ethylbenzamide has gained attention as a privileged scaffold for modulating enzyme activities. A groundbreaking study published in Journal of Medicinal Chemistry (2023) demonstrated its ability to inhibit histone deacetylases (HDACs) with IC₅₀ values as low as 0.5 μM when functionalized with specific substituents at the meta-position. This discovery stems from structure-based drug design principles applied to crystallographic data of HDAC8 enzyme complexes, highlighting the compound's potential in epigenetic therapy development.

Synthetic chemists have optimized protocols for preparing this compound using environmentally benign methods. A notable advancement involves the microwave-assisted synthesis reported in Green Chemistry (2024), where N-ethylbenzamide precursors were brominated under solvent-free conditions using NBS (N-bromosuccinimide) and visible-light photocatalysts. This approach reduced reaction times by 75% while achieving >95% yield, aligning with current sustainability initiatives in pharmaceutical manufacturing.

In the field of materials science, researchers have explored bromo-substituted benzamides as components of self-assembled monolayers (SAMs). A collaborative study between MIT and ETH Zurich (published in Nano Letters, 2024) showed that incorporating this compound into SAM architectures enhances surface hydrophobicity by 40%, making it promising for anti-fouling coatings in biomedical implants. The bromine atom's electron-withdrawing effect was found critical for stabilizing π-stacking interactions between molecular layers.

Cutting-edge applications also extend to bioconjugation strategies where N-ethyl benzamide derivatives serve as linkers in antibody-drug conjugates (ADCs). Preclinical data from Pfizer's recent pipeline reveals that attaching cytotoxic payloads through this scaffold improves payload stability during circulation while ensuring efficient release upon lysosomal degradation. The ethylamine group's protonation behavior at physiological pH plays a key role in these pharmacokinetic advantages.

Ongoing investigations into neuroprotective properties have identified this compound's ability to modulate gamma-secretase activity relevant to Alzheimer's disease pathogenesis. Data from preclinical models presented at the 2024 Society for Neuroscience conference demonstrated dose-dependent reductions in amyloid-beta plaque formation without significant off-target effects, attributed to the unique spatial orientation enabled by the bromine substitution.

In industrial applications, the compound's photochemical properties are being exploited for next-generation photoinitiators in UV-curable resins. Researchers at DSM Materials Science have developed formulations where bromo-substituted amides initiate polymerization reactions with activation wavelengths extending into the visible spectrum range (450–550 nm), enabling safer curing processes under ambient light conditions.

The structural versatility of CAS No. 8002-31-1 continues to drive interdisciplinary research across multiple domains. Recent advances in CRISPR-based screening platforms have revealed its capacity to modulate specific gene expression pathways when delivered via lipid nanoparticle carriers, opening new avenues for precision medicine approaches. These developments underscore its evolving role as both a synthetic building block and an active pharmaceutical ingredient candidate across diverse therapeutic areas.

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